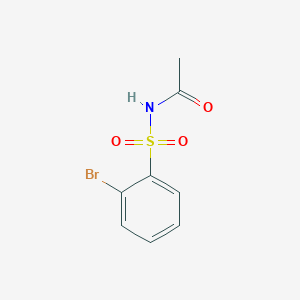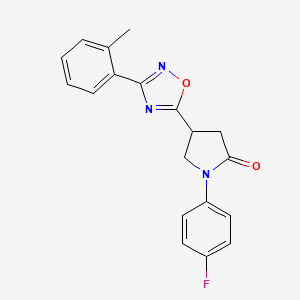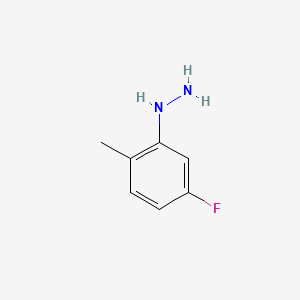![molecular formula C19H18FN3O2S B2360892 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 688336-51-8](/img/structure/B2360892.png)
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active molecules .
Molecular Structure Analysis
The structure of such compounds is typically established using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Scientific Research Applications
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives have been explored extensively in medicinal chemistry for their diverse biological activities. For instance, the synthesis of 3-[1H-imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was developed for clinical PET studies, indicating the role of imidazole derivatives in neuroimaging and receptor-targeted therapies (Iwata et al., 2000). Such compounds could provide insights into neurological disorders and contribute to the development of novel therapeutic agents.
Heterocyclic Compounds in Pharmacology
The pharmacological evaluation of heterocyclic compounds, including imidazole derivatives, has shown promising results in various domains such as toxicity assessment, tumor inhibition, and anti-inflammatory actions. Compounds with imidazole moieties have been found to bind to critical targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), demonstrating potential in cancer therapy and inflammation management (Faheem, 2018).
Antiprotozoal Activities
Imidazole derivatives have also shown significant antiprotozoal activities. A study on novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed strong activity against protozoa like Trichomonas vaginalis and Giardia intestinalis, with some compounds performing better than metronidazole, a standard drug for these infections (Pérez‐Villanueva et al., 2013). This highlights the potential of imidazole-based compounds in addressing parasitic infections.
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes that exhibit significant antioxidant activity. Such studies underscore the importance of imidazole and related derivatives in creating compounds with potential therapeutic benefits, including the management of oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial and Antifungal Applications
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has shown promising antimicrobial and antifungal activities. This suggests that imidazole derivatives can be integral in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).
Mechanism of Action
Target of Action
The compound, 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide, is an imidazole derivative . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The compound contains an imidazole ring, which is known to interact with various biological targets due to its amphoteric nature . .
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . They are known to interact with various enzymes and receptors, potentially altering cellular signaling pathways . .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of biological activities associated with imidazole derivatives , the compound could potentially have a variety of cellular and molecular effects.
Future Directions
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-17-8-6-16(7-9-17)23-11-10-21-19(23)26-13-18(24)22-15-5-3-4-14(20)12-15/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFMJPPIJIALMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)




![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2360822.png)


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2360829.png)
![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)
